molecular formula C15H23NO4S B2838240 tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate CAS No. 1803583-33-6

tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate

Cat. No. B2838240
CAS RN: 1803583-33-6
M. Wt: 313.41
InChI Key: FMERURXULXGLNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate” is a complex organic compound. It contains a tert-butyl group, a carbamate group (N-CO-O), a methylbenzenesulfonyl group, and a propan-2-yl group . The presence of these functional groups suggests that it could be involved in a variety of chemical reactions .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, carbamates like this are often synthesized through the reaction of an amine with a chloroformate or through the Curtius rearrangement .

Scientific Research Applications

Synthesis and Molecular Interactions

A study by Das et al. (2016) on carbamate derivatives including tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate highlighted the interplay of strong and weak hydrogen bonds in crystal structures. This research provided insights into how molecules assemble into three-dimensional architectures through hydrogen bonding, which is crucial for designing materials with specific properties (Das et al., 2016).

Material Properties and Synthesis

Işci et al. (2014) explored the design and solubility range of sulfonamide-substituted iron phthalocyanine for potential applications as oxidation catalysts. The study demonstrated the remarkable stability of these compounds under oxidative conditions, highlighting the importance of tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate derivatives in synthesizing catalysts with specific solubility and stability characteristics (Işci et al., 2014).

Organic Synthesis

Guinchard et al. (2005) developed tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, showcasing their behavior as N-(Boc)-protected nitrones in reactions with organometallics. This research illustrates the compound's role in facilitating chemical transformations, serving as a building block in organic synthesis and providing a novel method for generating N-(Boc)hydroxylamines (Guinchard et al., 2005).

Environmental Science

In environmental science, Fortin et al. (2001) discussed the biodegradation of methyl tert-butyl ether (MTBE), a gasoline additive, by a microbial consortium. Although the specific compound tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate was not directly mentioned, this research contextualizes the environmental relevance of tert-butyl compounds in bioremediation efforts (Fortin et al., 2001).

Advanced Materials

Chern and Tsai (2008) synthesized new polyimides containing tert-butyl side groups, demonstrating low dielectric constants and high organosolubility. This study emphasizes the role of tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate derivatives in developing materials with desirable electronic properties (Chern & Tsai, 2008).

properties

IUPAC Name

tert-butyl N-[1-(4-methylphenyl)sulfonylpropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-11-6-8-13(9-7-11)21(18,19)10-12(2)16-14(17)20-15(3,4)5/h6-9,12H,10H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMERURXULXGLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.